2-Chloro-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLYOURCUVQYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342396 | |

| Record name | 2-Chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-64-4 | |

| Record name | 2-Chloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-3-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine, also known as 6-chloro-3-picoline, is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical products.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom and a methyl group, imparts a high degree of reactivity, making it a versatile building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-chloro-5-methylpyridine, with a focus on data relevant to researchers and professionals in the field of drug development.

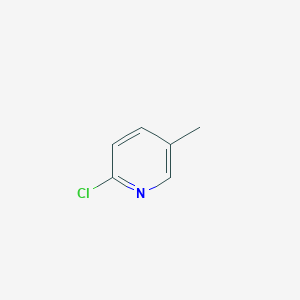

Chemical Structure and Identification

The fundamental structure of 2-chloro-5-methylpyridine consists of a pyridine ring with a chlorine atom at the 2-position and a methyl group at the 5-position.[3]

Molecular Structure:

Caption: Molecular structure of 2-Chloro-5-methylpyridine.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| CAS Number | 18368-64-4 | [4][5] |

| Molecular Formula | C₆H₆ClN | [4][5] |

| Molecular Weight | 127.57 g/mol | [4][5] |

| IUPAC Name | 2-chloro-5-methylpyridine | [6] |

| Synonyms | 6-Chloro-3-picoline, 2-Chloro-5-picoline | [6][7] |

| InChI | 1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | [4] |

| InChIKey | VXLYOURCUVQYLN-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccc(Cl)nc1 | [4] |

Physicochemical Properties

2-Chloro-5-methylpyridine is typically a colorless to pale yellow liquid with a pungent odor.[1][3] It is soluble in many organic solvents but has limited solubility in water.[3][8]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [8] |

| Odor | Pungent | [1][3] |

| Boiling Point | 175-177 °C (at atmospheric pressure) | [8] |

| 97 °C / 30 mmHg | [2][4] | |

| 56 °C / 2.5 mmHg | [7] | |

| Melting Point | Approximately -15 °C | [8] |

| Density | 1.169 g/mL at 25 °C | [2][4] |

| 1.15 g/cm³ at 20 °C | [7] | |

| Approximately 1.12 g/cm³ | [8] | |

| Refractive Index (n20/D) | 1.53 | [4][7] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | [2][3][8] |

| Flash Point | 86 °C | [7] |

| pKa | 0.54 ± 0.10 (Predicted) | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-5-methylpyridine.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are typically observed in deuterated chloroform (CDCl₃).

Table 3: ¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.18 | d | 2.5 |

| H-4 | 7.45 | dd | 8.5, 2.5 |

| H-3 | 7.13 | d | 8.5 |

| -CH₃ | 2.27 | s | - |

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-5-methylpyridine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching.

Mass Spectrometry

The mass spectrum of 2-chloro-5-methylpyridine shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is characteristic of a chlorinated pyridine derivative. The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with an intensity of about one-third of the M+ peak.

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of 2-chloro-5-methylpyridine have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis from 3-Methylpyridine N-oxide

One common method involves the chlorination of 3-methylpyridine N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with 3-methylpyridine N-oxide and a suitable solvent (e.g., dichloromethane).

-

Cooling: The mixture is cooled to a low temperature, typically between -10 °C and 0 °C.

-

Addition of Chlorinating Agent: Phosphorus oxychloride is added dropwise to the cooled solution while maintaining the low temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature for several hours to ensure complete conversion.

-

Work-up: The reaction is quenched by carefully adding it to ice water. The resulting mixture is neutralized with a base (e.g., sodium carbonate) to a pH of 7-8.

-

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine.

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide.

Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone

Another synthetic route involves the halogenation and subsequent dehydrohalogenation and chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone.[11][12]

Experimental Protocol:

-

Halogenation: 5-Methyl-3,4-dihydro-2(1H)-pyridone is dissolved in a suitable organic solvent. A halogenating agent (e.g., chlorine gas) is passed through the solution at a controlled temperature to form a dihalo intermediate.[12]

-

Dehydrohalogenation: The dihalo intermediate is heated, optionally in a high-boiling solvent, to induce dehydrohalogenation, yielding 2-hydroxy-5-methylpyridine (or its tautomer).[11]

-

Chlorination: The resulting 2-hydroxy-5-methylpyridine is then treated with a chlorinating agent, such as phosphorus oxychloride, to produce 2-chloro-5-methylpyridine.[11]

-

Purification: The final product is isolated and purified using standard techniques such as extraction and distillation.

Applications in Drug Development and Agrochemicals

2-Chloro-5-methylpyridine is a key intermediate in the synthesis of various biologically active molecules.

-

Agrochemicals: It is a precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[10] It is also used in the production of herbicides.[1][12]

-

Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical agents. 2-Chloro-5-methylpyridine can be used to synthesize compounds with potential antimicrobial and anti-inflammatory properties.[13] The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the creation of diverse molecular libraries for drug discovery.

Potential Signaling Pathways in Biological Systems

While specific signaling pathways directly modulated by 2-chloro-5-methylpyridine itself are not extensively documented, its derivatives are being investigated for their effects on various biological processes.

Antimicrobial Action of Pyridine Derivatives

Pyridine derivatives have been shown to possess antimicrobial activity through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes.

Caption: Proposed antimicrobial mechanism of action for certain pyridine derivatives.

Anti-inflammatory Action of Pyridine Derivatives

The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).

Caption: Proposed anti-inflammatory mechanism of action for certain pyridine derivatives.

Safety and Handling

2-Chloro-5-methylpyridine is a hazardous chemical and should be handled with appropriate safety precautions.[6]

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[14]

-

Avoid breathing dust, vapor, mist, or gas.[14]

-

Use in a well-ventilated area.

-

Store in a cool, dry place in a tightly closed container.[3][14]

Conclusion

2-Chloro-5-methylpyridine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible building block for the development of new and innovative products. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and professionals working with this compound. Further research into the biological activities of its derivatives holds promise for the discovery of novel therapeutic agents.

References

- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 12. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 13. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-methylpyridine CAS number 18368-64-4

An In-depth Technical Guide to 2-Chloro-5-methylpyridine (CAS: 18368-64-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Chloro-5-methylpyridine, identified by the CAS number 18368-64-4, is a halogenated pyridine derivative.[1] It is a pivotal chemical intermediate with significant applications in the synthesis of a wide range of commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3] This compound, also known as 6-Chloro-3-picoline, serves as a fundamental building block for creating more complex molecules due to the reactivity of its chloro-substituted pyridine ring.[4]

Structurally, it consists of a pyridine ring chlorinated at the 2-position and methylated at the 5-position.[3] Its chemical formula is C₆H₆ClN.[3][5][6] This arrangement of functional groups makes it a versatile precursor for developing active ingredients in pesticides, herbicides, and novel pharmaceutical agents.[2][5][7] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

2-Chloro-5-methylpyridine is typically a colorless to light yellow liquid with a characteristic pungent odor.[2][3][5] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, ether, and acetone.[2][4][8]

| Property | Value | Reference(s) |

| CAS Number | 18368-64-4 | [1][6] |

| Molecular Formula | C₆H₆ClN | [1][6] |

| Molecular Weight | 127.57 g/mol | [1][6][9] |

| Appearance | Colorless to light yellow/straw-yellow clear liquid | [2][4][5] |

| Odor | Pungent | [2][3] |

| Melting Point | Approx. -15 °C | [2] |

| Boiling Point | 175-177 °C (at atmospheric pressure) 97 °C (at 30 mmHg) | [2][8][9] |

| Density | 1.169 g/mL at 25 °C | [8][9] |

| Refractive Index (n²⁰/D) | 1.53 | [8][9] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone | [2][4][8] |

| IUPAC Name | 2-chloro-5-methylpyridine | [1] |

| Synonyms | 6-Chloro-3-picoline, 6-Chloro-3-methylpyridine | [1][4] |

Synthesis and Experimental Protocols

Several synthetic routes for 2-Chloro-5-methylpyridine have been developed, each with distinct advantages and challenges concerning yield, purity, and environmental impact.[5] Common starting materials include 3-methylpyridine and its derivatives.[4][5][10]

Synthesis from 3-Amino-5-methylpyridine

A modern, high-yield method involves a two-step process starting from 3-amino-5-methylpyridine.[5] This route is notable for its high purity and total yield of approximately 89.1%.[5]

Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine

-

Combine 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42 mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) in a reaction vessel.[5]

-

Cool the mixture to 10°C.[5]

-

Introduce chlorine gas (0.49 mol) over a period of 2 hours.[5]

-

After the reaction is complete, remove excess hydrogen chloride.[5]

-

Distill the resulting mixture to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield for this step is 96%.[5]

-

-

Step 2: Synthesis of 2-Chloro-5-methylpyridine

-

Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL).[5]

-

Cool the mixture to -8°C and add 28% sodium nitrite solution (261.71g) over 30 minutes, maintaining the reaction for 1.8 hours.[5]

-

Add a composite catalyst (0.11g) and allow the reaction to proceed at 32°C for 2 hours.[5]

-

Extract the product with dichloroethane (2-3 times).[5]

-

Refine the extracted product to obtain 2-Chloro-5-methylpyridine with a purity of 99.9% and a yield of 92.8%.[5]

-

Caption: Workflow for the synthesis of 2-Chloro-5-methylpyridine.

Synthesis from 3-Methylpyridine N-Oxide

This widely used industrial method involves the chlorination of 3-methylpyridine N-oxide using agents like phosphorus oxychloride (POCl₃).[4][7]

Experimental Protocol:

-

Add 3-Methylpyridine N-Oxide (0.7339 mol, 80g) to dichloromethane (550g) in a reaction vessel.[7]

-

Cool the mixture to -10°C.[7]

-

Slowly add benzoyl chloride (1.4679 mol, 206g) and triethylamine (1.4679 mol, 148.2g) while stirring and refluxing for 1 hour.[7]

-

Filter the mixture and distill the filtrate to remove the dichloromethane, yielding 5-Methylpyridine-2-Benzoylate.[7]

-

Add chlorobenzene (600 mL) to the intermediate, followed by phosphorus oxychloride (0.2736 mol, 42g).[7]

-

Heat the mixture to reflux and maintain the reaction for 6 hours.[7]

-

Upon completion, perform hydrolysis, neutralize with an alkali solution, and use steam distillation to isolate the final product, 2-Chloro-5-methylpyridine. The reported yield is 82.2%.[7]

Applications in Research and Drug Development

2-Chloro-5-methylpyridine is a critical precursor in the synthesis of various bioactive molecules. Its utility spans from crop protection to human health.

Agrochemicals

-

Pesticides: It is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid, acetamiprid, and dinotefuran.[4][5]

-

Herbicides: The compound is used to synthesize 2-chloro-5-trichloromethylpyridine, a precursor for potent grass herbicides like fluazifop-butyl, which is valuable in cultivating broad-leaved crops.[3][11][12]

Pharmaceuticals

The pyridine scaffold is a common feature in many pharmaceutical agents. 2-Chloro-5-methylpyridine provides a versatile starting point for drug discovery.[2]

-

Antimicrobial and Anti-inflammatory Agents: Its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties.[13] The unique electronic and structural characteristics of the chlorinated pyridine ring allow for modifications to create compounds that can modulate biological pathways.

-

Anti-malarial Agents: Recent research has focused on synthesizing novel derivatives from its downstream product, 2-chloro-5-(chloromethyl)pyridine, which have shown promising anti-malarial and antimicrobial effects in preliminary studies.[14]

Materials Science

Beyond life sciences, it is also used to synthesize specialty polymers. Incorporating this pyridine derivative into polymer chains can enhance properties such as heat resistance and mechanical strength, making them suitable for high-performance applications in aerospace and electronics.[2]

Caption: Application pathways of 2-Chloro-5-methylpyridine.

Safety and Handling

2-Chloro-5-methylpyridine is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and is harmful to aquatic life with long-lasting effects.[1][9]

-

Personal Protective Equipment (PPE): When handling this chemical, personnel should wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshields).[4][9]

-

Handling: Use in a well-ventilated area. Avoid breathing vapor and prevent contact with skin and eyes.[4][15] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]

-

Environmental Precautions: Avoid release to the environment.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]

Conclusion

2-Chloro-5-methylpyridine (CAS 18368-64-4) is a high-value chemical intermediate with a well-established role in the agrochemical sector and growing importance in pharmaceutical and materials science research. Its versatile reactivity allows for the efficient synthesis of a diverse range of complex molecules. While several manufacturing processes exist, the choice of synthetic route often depends on the desired scale, purity, and economic feasibility. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Continued research into this compound and its derivatives is expected to yield new innovations in drug discovery and advanced materials.

References

- 1. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity 2-Chloro-5-methylpyridine for Sale [pipzine-chem.com]

- 3. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Chloro-5-methylpyridine | 18368-64-4 [chemicalbook.com]

- 9. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 11. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 12. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. SDS of 2-Chloro-5-methylpyridine, Safety Data Sheets, CAS 18368-64-4 - chemBlink [ww.chemblink.com]

Spectroscopic Data of 2-Chloro-5-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-5-methylpyridine (CAS No: 18368-64-4), a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of 2-Chloro-5-methylpyridine is supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here is consistent with the structure of 2-Chloro-5-methylpyridine.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.18 | d | 2.5 |

| H-4 | 7.45 | dd | 8.5, 2.5 |

| H-3 | 7.13 | d | 8.5 |

| -CH₃ | 2.27 | s | - |

¹³C NMR (Carbon-13 NMR) Data

Due to the limited availability of experimental ¹³C NMR data in public literature, the following chemical shifts have been predicted using computational models. These predictions are based on established algorithms and provide a reliable estimation of the carbon resonances.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 | 149.5 |

| C-6 | 148.8 |

| C-4 | 136.5 |

| C-5 | 131.0 |

| C-3 | 122.5 |

| -CH₃ | 17.8 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-5-methylpyridine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580 | Strong | C=C/C=N ring stretching |

| ~1470 | Strong | C=C/C=N ring stretching |

| ~1110 | Strong | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity | Assignment |

| 127 | High | [M]⁺ (Molecular ion) |

| 129 | Medium | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |

| 92 | High | [M - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like 2-Chloro-5-methylpyridine.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of 2-Chloro-5-methylpyridine (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal intensity.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of 2-Chloro-5-methylpyridine is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2-Chloro-5-methylpyridine is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) is coupled to a mass spectrometer.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Analysis: The mass spectrum for the peak corresponding to 2-Chloro-5-methylpyridine is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 2-Chloro-5-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its reactivity and ultimate utility in synthetic pathways are profoundly influenced by its solubility in various organic solvents. A comprehensive understanding of its solubility behavior is therefore critical for process optimization, reaction kinetics, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility information for 2-Chloro-5-methylpyridine in organic solvents, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

While qualitative data indicates that 2-Chloro-5-methylpyridine is generally soluble in common organic solvents and exhibits limited solubility in water, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures).[1][2] The information available is largely descriptive, stating its solubility in general terms. This guide aims to bridge this gap by providing the necessary tools and methodologies for researchers to determine this critical parameter in their own laboratory settings.

Qualitative Solubility Profile

Based on available literature, the qualitative solubility of 2-Chloro-5-methylpyridine in various organic solvents is summarized below. This information is crucial for initial solvent screening and selection for synthesis, extraction, and chromatography.

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[2] |

| Methanol | Soluble | |

| Ethers | Diethyl Ether | Soluble[2] |

| Ketones | Acetone | Soluble[2] |

| Halogenated Hydrocarbons | Dichloromethane | Soluble |

| Chloroform | Soluble[2] | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Amides | Dimethylformamide | Soluble |

It is important to note that terms like "soluble" are qualitative and the actual solubility can vary significantly with temperature. For precise process design and optimization, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The absence of specific published protocols for 2-Chloro-5-methylpyridine necessitates the adaptation of general, well-established methods for solubility determination. The following protocols describe the gravimetric shake-flask method, a reliable and widely used technique.

Gravimetric Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

2-Chloro-5-methylpyridine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of 2-Chloro-5-methylpyridine to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in the thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to stand in the shaker bath at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned in the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any suspended microcrystals.

-

Mass Determination: Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent from the flask. This can be achieved by gentle heating in an oven or by using a rotary evaporator. Ensure the temperature is kept well below the boiling point of 2-Chloro-5-methylpyridine to prevent any loss of the solute.

-

Final Weighing: Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it again. The difference in mass between the flask with the dried solute and the empty flask gives the mass of 2-Chloro-5-methylpyridine that was dissolved in the known volume of the solvent.

Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (Mass of dissolved 2-Chloro-5-methylpyridine (g) / Volume of solvent used (mL)) * 100

-

Solubility (mol/L): (Mass of dissolved 2-Chloro-5-methylpyridine (g) / Molecular weight of 2-Chloro-5-methylpyridine ( g/mol )) / Volume of solvent used (L)

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from preparation to final calculation.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While precise, quantitative solubility data for 2-Chloro-5-methylpyridine in organic solvents remains to be systematically documented in scientific literature, this guide provides the foundational knowledge and practical methodologies for its determination. The qualitative solubility profile serves as a valuable starting point for solvent selection. For applications demanding high precision, the detailed gravimetric shake-flask protocol offers a robust framework for generating reliable and reproducible quantitative solubility data. By employing these methods, researchers, scientists, and drug development professionals can effectively characterize the solubility of 2-Chloro-5-methylpyridine, thereby enabling more efficient and optimized synthetic and formulation processes.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Understanding the stability profile of this compound is critical for ensuring its quality, and efficacy, and for the development of robust manufacturing processes and stable formulations.

Chemical and Physical Properties

2-Chloro-5-methylpyridine is a colorless to light yellow liquid with a pungent odor. It is important to note that this compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.

| Property | Value |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| CAS Number | 18368-64-4 |

| Appearance | Light yellow to Yellow to Orange clear liquid[1] |

| Boiling Point | 97 °C at 30 mmHg |

| Density | 1.169 g/mL at 25 °C |

| Refractive Index | n20/D 1.53 |

Stability Profile

2-Chloro-5-methylpyridine is sensitive to several environmental factors that can impact its purity and integrity over time.

Sensitivity to Air: This compound is known to be air-sensitive.[1] Exposure to air can lead to degradation, and therefore, it is recommended to handle and store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

Incompatible Materials: To prevent decomposition and potentially hazardous reactions, 2-Chloro-5-methylpyridine should be stored away from the following materials:

-

Strong Bases: Contact with strong bases should be avoided.

-

Oxidizing Agents: Avoid contamination with oxidizing agents like nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.

-

Alkalis and Acids: Segregate from alkalis, oxidizing agents, and chemicals that are readily decomposed by acids (e.g., cyanides, sulfides, carbonates).

-

Metals: It reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, leading to a potential explosion hazard.

Hydrolytic and Photostability: Detailed studies on the hydrolysis and photostability of 2-Chloro-5-methylpyridine are not extensively documented in publicly accessible literature. However, as a chlorinated pyridine derivative, it is prudent to protect it from prolonged exposure to moisture and light to prevent potential degradation pathways such as hydrolysis of the chloro group or photochemical reactions.

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of 2-Chloro-5-methylpyridine. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A recommended temperature is below 15°C in a dark place.[1] | To minimize degradation from heat. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[1] | To prevent oxidative degradation due to air sensitivity. |

| Container | Store in a tightly closed container.[2] Suitable containers include metal cans or drums. | To prevent exposure to air and moisture. |

| Ignition Sources | Keep away from sources of ignition.[2] | The compound is a combustible liquid. |

| Ventilation | Store in a well-ventilated area. | To ensure any potential vapors do not accumulate. |

Experimental Protocols

While specific, validated stability-indicating assay protocols for 2-Chloro-5-methylpyridine are not publicly available, a general workflow for assessing the stability of such a compound can be outlined. This typically involves subjecting the compound to forced degradation conditions and analyzing the resulting samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Study Protocol:

-

Sample Preparation: Prepare solutions of 2-Chloro-5-methylpyridine in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to dry heat (e.g., 70°C).

-

Photostability: Expose a solution sample to UV and visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of 2-Chloro-5-methylpyridine remaining and identify and quantify any degradation products formed.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of 2-Chloro-5-methylpyridine.

Conclusion

2-Chloro-5-methylpyridine is a valuable chemical intermediate that requires careful handling and storage to maintain its quality. Key stability considerations include its sensitivity to air and incompatibility with strong bases, oxidizing agents, alkalis, acids, and certain metals. Recommended storage involves a cool, dry, well-ventilated environment, under an inert atmosphere, and away from ignition sources. While specific quantitative stability data is limited in the public domain, the information and the general stability testing workflow provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring the integrity of 2-Chloro-5-methylpyridine in research and manufacturing applications.

References

The Emergence of a Key Agrochemical Intermediate: A Technical History of 2-Chloro-5-methylpyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylpyridine, a heterocyclic organic compound, has risen to prominence not from a singular moment of discovery, but through its critical role as a versatile intermediate in the synthesis of major agrochemicals. This technical guide chronicles the history of 2-Chloro-5-methylpyridine, focusing on the evolution of its synthesis from early methods to more refined industrial processes. We present a detailed examination of the key synthetic pathways, complete with experimental protocols and quantitative data, to provide a comprehensive resource for professionals in chemical research and development. The logical relationships of these synthetic routes are further elucidated through workflow diagrams.

Introduction: A Molecule Defined by its Utility

The history of 2-Chloro-5-methylpyridine is intrinsically linked to the development of modern pesticides. While a definitive "discovery" in the classical sense is not readily apparent in academic literature, its importance grew rapidly with the need for efficient manufacturing of potent herbicides and insecticides. It is a colorless to pale yellow liquid with a pungent odor, and its reactivity, owing to the chlorine atom and methyl group on the pyridine ring, makes it a valuable building block in organic synthesis.[1] The primary application driving the extensive development of its synthesis is its role as a precursor to 2-chloro-5-trichloromethylpyridine, a key component in the production of herbicides such as fluazifop-butyl.[2][3] Furthermore, it is a crucial intermediate in the synthesis of neonicotinoid insecticides, including imidacloprid and thiacloprid.[4]

Evolution of Synthetic Methodologies

The industrial demand for 2-Chloro-5-methylpyridine spurred the development of numerous synthetic routes, each aiming to improve yield, purity, and cost-effectiveness while minimizing the formation of unwanted by-products.

Direct Chlorination of β-Picoline (3-Methylpyridine)

One of the earliest and most direct approaches to synthesizing 2-Chloro-5-methylpyridine is the chlorination of β-picoline (3-methylpyridine). However, this method is often hampered by the formation of isomeric by-products, such as 2-chloro-3-methylpyridine, which are difficult to separate.[2][3] The process typically involves reacting β-picoline with chlorine gas. Subsequent chlorination of the resulting 2-chloro-5-methylpyridine can yield 2-chloro-5-trichloromethylpyridine, a valuable derivative for herbicide synthesis.[3]

Multi-step Synthesis from Propionaldehyde and an Acrylic Ester

A significant advancement in producing 2-Chloro-5-methylpyridine with higher purity involved a multi-step process that avoids the direct chlorination of β-picoline. This pathway begins with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone.[2][3] The subsequent steps involve halogenation, dehydrohalogenation, and finally chlorination to yield the target molecule.[2][3]

Experimental Protocol: Synthesis from 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP)

A detailed experimental protocol for a related process, the conversion of a dihalo intermediate to 2-chloro-5-methylpyridine, is described in European Patent 0121320A1. The dihalo compound is obtained by chlorinating 5-methyl-3,4-dihydro-2(1H)-pyridone with chlorine gas in a suitable organic solvent at 50 to 60°C.[3]

A solution of DHP (25 g; 0.225 m) in 1,2,4-trichlorobenzene (TCB) (51 ml; 75 g) is warmed to 50°C in a flask and chlorinated with chlorine gas. After chlorination, the resulting pale green solution of the dihalo intermediate is heated to 100°C. Phosphorus oxychloride (36.2 g; 22 ml) is then added over 30 minutes. The temperature is subsequently raised to 110°C to initiate the formation of 2-chloro-5-methylpyridine.[2]

Synthesis from 3-Methylpyridine N-Oxide

Another important pathway involves the use of 3-Methylpyridine N-Oxide as the starting material. This method is noted for its application in the synthesis of both 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[4] The process generally involves reacting 3-Methylpyridine N-Oxide with a chlorinating agent such as phosphorus oxychloride.[4]

Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide

An exemplary protocol involves adding 80g (0.7339 mol) of 3-Methylpyridine N-Oxide to 550g of dichloromethane. The mixture is cooled to -10°C, followed by the slow addition of 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine with reflux stirring for 1 hour. After filtration and removal of dichloromethane by distillation, 5-Methylpyridine-2-Benzoylate is obtained. To this intermediate, 600ml of chlorobenzene is added, followed by 42g (0.2736 mol) of phosphorus oxychloride. The mixture is heated to reflux for 6 hours. The reaction is then completed by hydrolysis, neutralization with an alkali solution, and steam distillation to yield 2-Chloro-5-methylpyridine with a reported yield of 82.2%.[4]

Synthesis via a Dihalopiperidine Intermediate

A more direct, single-step process for preparing 2-chloro-5-methylpyridine from a dihalo intermediate has also been developed. This method involves contacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent at an elevated temperature.[2][3]

Experimental Protocol: Single-Step process from 2-oxo-5-methyl-5,6-dihalopiperidine

A 2-oxo-5-methyl-5,6-dihalopiperidine is treated with a stoichiometric excess (up to 70 mole %) of a chlorinating agent, such as phosphorus oxychloride or phosgene, in a high boiling solvent like trichlorobenzene. The reaction is carried out at a temperature between 80°C and 130°C.[2][3] The resulting solution containing 2-chloro-5-methylpyridine can be used directly for subsequent reactions, such as further chlorination to 2-chloro-5-trichloromethylpyridine.[2][3]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Reaction Temperature | Yield | Reference |

| From Propionaldehyde | Propionaldehyde, Acrylic Ester | Aminating agent, Halogenating agent, Chlorinating agent | 50-110°C (for chlorination steps) | Not specified in detail | [2][3] |

| From 3-Methylpyridine N-Oxide | 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, Phosphorus oxychloride | -10°C to reflux | 82.2% | [4] |

| From Dihalopiperidine | 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | 80-130°C | Not specified in detail | [2][3] |

Visualizing the Synthetic Pathways

To better understand the logical flow of the key synthetic methodologies, the following diagrams have been generated using the DOT language.

Caption: Multi-step synthesis of 2-Chloro-5-methylpyridine from propionaldehyde.

Caption: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-Oxide.

Caption: A direct synthesis route to 2-Chloro-5-methylpyridine.

Conclusion

The history of 2-Chloro-5-methylpyridine is a compelling example of how the demand for specific applications can drive chemical process innovation. While its initial discovery is not marked by a singular event, the development of multiple, increasingly sophisticated synthetic routes highlights its importance as a key industrial intermediate. The methodologies presented in this guide, from direct chlorination to multi-step syntheses, offer valuable insights for chemists and engineers working in the agrochemical and pharmaceutical industries. The continued refinement of these processes will likely focus on improving efficiency, reducing environmental impact, and ensuring the cost-effective production of this vital chemical building block.

References

physical and chemical characteristics of 2-Chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine, also known as 6-chloro-3-picoline, is a halogenated pyridine derivative with significant applications in the chemical and pharmaceutical industries. Its unique structural features, combining a reactive chloro-substituted pyridine ring with a methyl group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2-chloro-5-methylpyridine, along with detailed experimental protocols and reaction mechanisms relevant to its application in research and development.

Physical and Chemical Characteristics

The physical and chemical properties of 2-Chloro-5-methylpyridine are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 2-chloro-5-methylpyridine | [1] |

| Synonyms | 6-Chloro-3-picoline, 2-Chloro-5-picoline | [1][2] |

| CAS Number | 18368-64-4 | [2] |

| Molecular Formula | C₆H₆ClN | [1][2] |

| Molecular Weight | 127.57 g/mol | [1][2] |

| InChI | InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | [1][2] |

| SMILES | Cc1ccc(Cl)nc1 | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent | [3][4] |

| Melting Point | Approximately -15 °C | [3] |

| Boiling Point | 175-177 °C (at atmospheric pressure) | [3] |

| 97 °C (at 30 mmHg) | ||

| Density | 1.169 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.53 | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and acetone. | [5] |

| pKa | 0.54±0.10 (Predicted) | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-5-methylpyridine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-5-methylpyridine exhibits distinct signals corresponding to the aromatic protons and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz | Reference |

| 8.18 | d | H-6 | J = 2.5 | [6] |

| 7.45 | dd | H-4 | J = 8.5, 2.5 | [6] |

| 7.13 | d | H-3 | J = 8.5 | [6] |

| 2.27 | s | -CH₃ | [6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 150.5 | C-2 |

| 148.0 | C-6 |

| 138.5 | C-4 |

| 130.0 | C-5 |

| 123.0 | C-3 |

| 17.5 | -CH₃ |

FT-IR Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-Chloro-5-methylpyridine.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | -CH₃ stretch |

| ~1580, 1470, 1400 | Pyridine ring C=C and C=N stretching |

| ~1100 | C-Cl stretch |

| ~830 | C-H out-of-plane bending |

Chemical Reactivity and Synthesis

2-Chloro-5-methylpyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its reactivity is primarily governed by the chloro-substituent on the pyridine ring, which is susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. The electron-withdrawing nature of the ring nitrogen facilitates this reaction, particularly at the ortho (2-) and para (4-) positions, by stabilizing the negatively charged intermediate (Meisenheimer complex).[7]

Caption: Generalized mechanism of nucleophilic aromatic substitution on 2-Chloro-5-methylpyridine.

Synthesis of Imidacloprid

A prominent application of 2-Chloro-5-methylpyridine is in the synthesis of the neonicotinoid insecticide, Imidacloprid. This involves the chlorination of the methyl group followed by condensation with N-(2-nitroimino)imidazolidine.

Caption: Synthetic pathway from 2-Chloro-5-methylpyridine to Imidacloprid.

Experimental Protocols

Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine

This protocol describes a common method for the synthesis of 2-Chloro-5-methylpyridine.

Materials:

-

3-Methylpyridine

-

Chlorine gas

-

Water

-

Catalyst (e.g., a transition metal salt)

-

Organic solvent (for extraction, e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction vessel, charge 3-methylpyridine and water as the reaction medium.

-

Add a catalytic amount of a suitable catalyst.

-

While maintaining the reaction temperature between 40-60 °C, bubble chlorine gas through the mixture.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base.

-

Extract the product with an organic solvent.

-

Combine the organic layers and dry over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of 2-Chloro-5-methylpyridine.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of polar aromatic compounds (e.g., a column with a 5% phenyl polysiloxane stationary phase).

Sample Preparation:

-

Prepare a stock solution of 2-Chloro-5-methylpyridine in a suitable solvent (e.g., dichloromethane or acetone) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Prepare the sample for analysis by dissolving a known amount in the chosen solvent to a concentration within the calibration range.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-200 amu

Data Analysis:

-

Identify the peak corresponding to 2-Chloro-5-methylpyridine based on its retention time and mass spectrum (characteristic fragments at m/z 127 and 92).

-

Quantify the purity by comparing the peak area of the analyte to the calibration curve.

Safety and Handling

2-Chloro-5-methylpyridine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[8] It is harmful if swallowed or in contact with skin and causes skin irritation.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-5-methylpyridine is a valuable and versatile chemical intermediate with well-defined physical, chemical, and spectroscopic properties. A thorough understanding of its characteristics, reactivity, and handling procedures is essential for its safe and effective use in the synthesis of a wide range of important compounds in the pharmaceutical and agrochemical sectors. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in these fields.

References

- 1. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]

- 3. 2-Chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity 2-Chloro-5-methylpyridine for Sale [pipzine-chem.com]

- 4. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 5. 2-Chloro-5-methylpyridine | 18368-64-4 [amp.chemicalbook.com]

- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Page loading... [guidechem.com]

2-Chloro-5-methylpyridine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its utility stems from the presence of a reactive chlorine atom at the 2-position of the pyridine ring, which is susceptible to a variety of cross-coupling and nucleophilic substitution reactions. The methyl group at the 5-position provides a handle for further functionalization and influences the electronic properties of the molecule. This guide provides a comprehensive overview of the physical properties, key synthetic applications, and detailed experimental methodologies involving 2-chloro-5-methylpyridine, positioning it as a valuable scaffold in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-5-methylpyridine is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClN | [1][2] |

| Molecular Weight | 127.57 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 97 °C at 30 mmHg | [1] |

| Density | 1.169 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.53 | [1] |

| CAS Number | 18368-64-4 | [1] |

Synthesis of 2-Chloro-5-methylpyridine

Several synthetic routes to 2-chloro-5-methylpyridine have been reported, with the choice of method often depending on the desired scale and available starting materials. A common and efficient laboratory-scale synthesis involves the chlorination of 3-methylpyridine N-oxide.

Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide

This two-step procedure involves the formation of a benzoylated intermediate followed by chlorination.[3]

Step 1: Synthesis of 5-Methylpyridine-2-Benzoylate

-

To a solution of 3-methylpyridine N-oxide (80 g, 0.7339 mol) in dichloromethane (550 g), cool the mixture to -10 °C.

-

Slowly add benzoyl chloride (206 g, 1.4679 mol) and triethylamine (148.2 g, 1.4679 mol) while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at reflux for 1 hour.

-

Filter the reaction mixture and distill the filtrate to remove dichloromethane, yielding 5-methylpyridine-2-benzoylate.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

-

To the crude 5-methylpyridine-2-benzoylate from the previous step, add chlorobenzene (600 mL).

-

Add phosphorus oxychloride (42 g, 0.2736 mol) to the mixture.

-

Heat the reaction to reflux and maintain for 6 hours.

-

Upon completion, cool the reaction and perform hydrolysis.

-

Neutralize the mixture with an alkali solution.

-

Perform steam distillation to isolate the crude product.

-

Purify the crude product by distillation to obtain 2-chloro-5-methylpyridine (Yield: 82.2%).[3]

References

The Pivotal Role of 2-Chloro-5-methylpyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine has emerged as a critical building block in the landscape of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique chemical properties, including the reactive chlorine atom at the 2-position and the methyl group at the 5-position, provide strategic points for molecular modification, enabling the development of compounds with significant biological activity. This technical guide delves into the potential applications of 2-Chloro-5-methylpyridine in medicinal chemistry, with a focus on its role in the synthesis of anticancer agents, particularly those targeting telomerase. We will explore detailed experimental protocols, present quantitative data on the efficacy of derived compounds, and visualize the key signaling pathways involved.

2-Chloro-5-methylpyridine as a Key Intermediate

2-Chloro-5-methylpyridine is a vital intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its utility stems from the ability to undergo various chemical transformations, including nucleophilic substitution at the chloro-substituted carbon and modifications of the methyl group. This reactivity has been exploited to create libraries of compounds for drug discovery programs, leading to the identification of molecules with promising antibacterial, anti-malarial, and antitumor properties.

Applications in Anticancer Drug Discovery: Targeting Telomerase

A significant area of interest for 2-Chloro-5-methylpyridine derivatives is in the development of anticancer agents that function as telomerase inhibitors. Telomerase is an enzyme crucial for maintaining telomere length in cancer cells, thereby enabling their immortality. Inhibition of telomerase can lead to telomere shortening, triggering a DNA damage response and subsequent cell cycle arrest or apoptosis.

Signaling Pathway of Telomerase Inhibition and p21 Activation

Derivatives of 2-Chloro-5-methylpyridine have been shown to exert their anticancer effects by stabilizing G-quadruplex structures in the telomeric DNA, which in turn inhibits telomerase activity. This inhibition leads to a DNA damage response (DDR), activating signaling cascades that involve ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate downstream targets, including Chk1 and Chk2, which ultimately leads to the upregulation of the cyclin-dependent kinase inhibitor p21. The activation of p21 results in cell cycle arrest, preventing the proliferation of cancer cells.

A Technical Guide to 2-Chloro-5-methylpyridine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-methylpyridine (CAS No. 18368-64-4), a key intermediate in the pharmaceutical and agrochemical industries. The document details its commercial availability, key suppliers, physical and chemical properties, and established synthesis protocols.

Commercial Availability and Suppliers

2-Chloro-5-methylpyridine is readily available from a variety of global suppliers, ranging from large chemical manufacturers to specialized distributors. The compound is offered in various purities and quantities to suit laboratory-scale research and large-scale industrial production. Key suppliers are located in North America, Europe, and Asia, with a significant manufacturing base in China and India.

Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Location | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Global | 97% | 5 mL, 25 mL |

| Thermo Scientific (Alfa Aesar) | Global | 97% | 5 mL |

| Tokyo Chemical Industry (TCI) | Global | >97.0% (GC) | 5g |

| BOC Sciences | USA | ≥99.0% (HPLC) | Research to commercial scales |

| Apollo Scientific | UK | Not specified | 25g, 100g, 500g |

| Sihauli Chemicals Pvt. Ltd. | India | Not specified | As per requirement |

| Pipzine Chemicals | China | High Purity | Industrial and specialized grades |

| Sandoo Pharmaceuticals and Chemicals | China | Not specified | Bulk quantities |

| Henan Fengda Chemical Co., Ltd | China | 99%, 99.5% | 1kg, 100kg |

| Henan Tianfu Chemical Co.,Ltd. | China | 99% | 1kg, 5kg, 25kg |

| Ruifu | China | ≥99.0% (HPLC) | Bottle, 25kg/Barrel, 220kg Drum |

Physicochemical and Safety Data

2-Chloro-5-methylpyridine is a colorless to pale yellow liquid with a pungent odor.[1] It is a versatile heterocyclic building block due to the reactivity conferred by the chlorine atom and the methyl group on the pyridine ring.[1]

Table of Physicochemical Properties:

| Property | Value |

| CAS Number | 18368-64-4[2] |

| Molecular Formula | C₆H₆ClN[2] |

| Molecular Weight | 127.57 g/mol [2] |

| Boiling Point | 97 °C at 30 mmHg[3] |

| Density | 1.169 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.53[3] |

| Solubility | Slightly soluble in water.[4] Soluble in most organic solvents.[5] |

| Appearance | Colorless to light yellow liquid[6] |

Table of Safety Information:

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Acute Tox. 4 Dermal; Acute Tox. 4 Oral[3] | P280, P301+P312+P330, P302+P352+P312[3] |

| Skin Irritation | Skin Irrit. 2[3] | H315: Causes skin irritation.[7] |

| Environmental Hazard | Aquatic Chronic 3[3] | H412: Harmful to aquatic life with long lasting effects. P273: Avoid release to the environment.[7][8] |

| Signal Word | Warning[3] | - |

Core Applications in Research and Development

2-Chloro-5-methylpyridine serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules.

-

Agrochemicals : It is a key building block for neonicotinoid insecticides such as imidacloprid and acetamiprid.[9][10] It is also used in the synthesis of certain herbicides.[1][11] The solution can be used for further chlorination to produce 2-chloro-5-trichloromethylpyridine.[1][11]

-

Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents.[4] It is a versatile starting material for creating more complex molecules with potential biological activities, including antimicrobial and anti-inflammatory properties.[12][13]

-

Organic Synthesis : In a laboratory setting, it is used to synthesize substituted pyridines, such as 5-methyl-2,2′-bipyridine and 2-methylthio-5-pyridinemethylene amine.[3]

Experimental Protocols for Synthesis

Several methods for the synthesis of 2-chloro-5-methylpyridine have been reported, each with distinct advantages and disadvantages regarding yield, purity, and safety.

Protocol 1: Synthesis from 3-Methylpyridine N-Oxide

This common method involves the chlorination of 3-methylpyridine N-oxide.[9]

Step 1: Preparation of 5-Methylpyridine-2-Benzoylate

-

Add 80g (0.7339 mol) of 3-methylpyridine N-oxide to 550g of dichloromethane in a suitable reaction vessel.

-

Cool the mixture to -10°C.

-

Slowly add 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine with reflux stirring for 1 hour.

-

After the reaction, filter the mixture.

-

Distill the filtrate to remove dichloromethane and obtain 5-methylpyridine-2-benzoylate.[9]

Step 2: Chlorination to 2-Chloro-5-methylpyridine

-

To the crude 5-methylpyridine-2-benzoylate, add 600ml of chlorobenzene.

-

Add 42g (0.2736 mol) of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain the reaction for 6 hours.

-

Upon completion, perform hydrolysis, followed by neutralization with an alkali solution.

-

Isolate the final product, 2-chloro-5-methylpyridine, via steam distillation. The reported yield for this method is 82.2%.[9]

Protocol 2: High-Purity Synthesis from 3-Amino-5-methylpyridine

This two-step method is reported to produce high-purity 2-chloro-5-methylpyridine with a high total yield.[10]

Step 1: Chlorination of 3-Amino-5-methylpyridine

-

Mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42 mL of a 1:1 mixture of N,N-dimethylformamide and dichloroethane) evenly in a reactor.

-

Cool the mixture to 10°C.

-

Introduce chlorine gas (0.49 mol) over a period of 2 hours.

-

After the reaction, remove excess hydrogen chloride.

-

Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine. The reported yield is 96%.[10]

Step 2: Diazotization and Deamination

-

Mix 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL) evenly.

-

At -8°C, add 28% sodium nitrite solution (261.71g) over 30 minutes and allow the reaction to proceed for 1.8 hours.

-

Add a composite catalyst (0.11g) and stir the reaction at 32°C for 2 hours.

-

Extract the product with dichloroethane (2-3 times).

-

Refine the extracted product to obtain 2-chloro-5-methylpyridine with a reported purity of 99.9% and a yield of 92.8%. The total yield over the two steps is 89.1%.[10]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to 2-chloro-5-methylpyridine.

Caption: Synthesis pathway from 3-Methylpyridine N-Oxide.

Caption: Workflow for sourcing and utilizing the chemical in R&D.

References

- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. scbt.com [scbt.com]

- 3. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-5-methylpyridine, 97% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. 2-chloro 5-chloro Methyl Pyridine at 1250.00 INR in Ankleshwar | Shree Sadguru Enterprise [tradeindia.com]

- 6. 2-Chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity 2-Chloro-5-methylpyridine for Sale [pipzine-chem.com]

- 7. 2-Chloro-5-methylpyridine | 18368-64-4 [amp.chemicalbook.com]

- 8. 2-Chloro-5-methylpyridine | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylpyridine is a pivotal heterocyclic intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its reactivity is governed by the interplay of the electron-withdrawing chloro substituent, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-chloro-5-methylpyridine, supported by computational analysis, experimental data, and detailed reaction protocols. Understanding the specific sites of reactivity is paramount for the strategic design of synthetic routes and the development of novel molecular entities.

Introduction